molecular formula C8H6N4 B1310577 4-(Azidomethyl)benzonitrile CAS No. 84466-87-5

4-(Azidomethyl)benzonitrile

Cat. No. B1310577
CAS RN: 84466-87-5
M. Wt: 158.16 g/mol
InChI Key: GWVIVHINAVAKKV-UHFFFAOYSA-N
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Description

The compound 4-(Azidomethyl)benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the chemistry of azide-functionalized benzonitriles. The first paper discusses the reaction of 2-(2-azahetaryl)-3-oxo-4-chlorobutyronitriles with substituted benzaldehyde hydrazones, leading to the formation of 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles . The second paper describes the synthesis and characterization of azo-benzoic acids and their precursors, which involve azide and diazenyl groups . These studies provide a context for understanding the reactivity and properties of azide-containing aromatic compounds.

Synthesis Analysis

While the synthesis of 4-(Azidomethyl)benzonitrile is not explicitly detailed in the papers, the methodologies described could potentially be adapted for its synthesis. The first paper indicates that the starting nitriles undergo a reaction with benzaldehyde hydrazones, which could suggest a route for introducing azide groups into a benzonitrile framework . The second paper provides information on the synthesis of azo compounds, which are closely related to azides in terms of their nitrogen-rich character . These synthetic approaches could be relevant for the preparation of azide-functionalized benzonitriles.

Molecular Structure Analysis

The molecular structure of azide-containing compounds is of significant interest due to their unique properties and reactivity. The second paper uses spectroscopic techniques such as NMR, UV-VIS, and IR, as well as density functional theory (DFT) calculations, to confirm the structures of azo-benzoic acids . These methods could be applied to determine the molecular structure of 4-(Azidomethyl)benzonitrile, providing insights into its electronic configuration and geometry.

Chemical Reactions Analysis

The reactivity of azide groups in chemical reactions is well-documented, although the specific reactions of 4-(Azidomethyl)benzonitrile are not covered in the papers. The first paper's discussion of the reactivity of nitriles with hydrazones could be extrapolated to hypothesize potential reactions involving 4-(Azidomethyl)benzonitrile, such as cycloadditions or nucleophilic substitutions . The second paper's exploration of acid-base dissociation and azo-hydrazone tautomerism provides a foundation for understanding the dynamic behavior of azide compounds in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azide-functionalized benzonitriles can be inferred from the studies. The first paper suggests that the basicity of the heterocyclic fragment in the starting nitrile influences the reaction course . This could imply that the electron-withdrawing azide group in 4-(Azidomethyl)benzonitrile may affect its reactivity and stability. The second paper's investigation into the solvent and pH-dependent behavior of azo compounds indicates that 4-(Azidomethyl)benzonitrile may also exhibit solvent-dependent properties, such as solubility and tautomerism .

Scientific Research Applications

Electrolyte Additives in High Voltage Batteries

Research by Huang et al. (2014) explored derivatives of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. Their study found that these additives significantly improve the cyclic stability and capacity retention of the batteries, highlighting a potential application for similar benzonitrile derivatives in enhancing battery performance and longevity (Huang et al., 2014).

Corrosion Inhibition

Chaouiki et al. (2018) investigated the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these compounds are excellent corrosion inhibitors, with some showing superior performance in protecting steel surfaces. This research opens the possibility for benzonitrile derivatives to be used in industrial applications where corrosion resistance is critical (Chaouiki et al., 2018).

Catalytic Applications

The work of Jia and Wang (2016) focused on the catalytic applications of benzonitriles, specifically in the synthesis of benzonitriles through N-Heterocyclic Carbene-Catalyzed [4 + 2]-benzannulation. This method represents an innovative approach to assemble benzonitrile frameworks, which are important in the creation of pharmaceuticals and agrochemicals (Jia & Wang, 2016).

Charge-Transfer Dynamics

Studies by Rhinehart et al. (2012) and others have investigated the charge-transfer dynamics of various benzonitrile derivatives, such as 4-(Dimethylamino)benzonitrile. These studies contribute to our understanding of photoinduced charge-transfer processes, which are essential in the development of advanced materials for photovoltaics and other optoelectronic applications (Rhinehart et al., 2012).

Environmental Applications

Masunaga et al. (1995) explored the hydrolysis of para-substituted benzonitriles, including their transformation in water. Understanding the behavior of these compounds in environmental contexts is crucial for assessing their impact on ecosystems and for developing methods to mitigate potential pollution (Masunaga et al., 1995).

Safety And Hazards

The safety data sheet for 4-(Azidomethyl)benzonitrile indicates that it is a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep the container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

4-(azidomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVIVHINAVAKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454177
Record name 4-(azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)benzonitrile

CAS RN

84466-87-5
Record name 4-(azidomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 20.23 g (0.31 mol) sodium azide in 50 ml water was added to 49.15 g (251 mmol) 4-cyanobenzyl bromide in 200 ml DMF at ambient temperature. An exothermic reaction took place and after 1.5 h the reaction mixture was diluted with 200 ml toluene(caution: In order to avoid separation of potentially explosive azide compounds it is adviceable to add the toluene to the reaction mixture before addition of the water) and 500 ml water. The aqueous phase was extracted with an additional 2×50 ml toluene. The combined organic extracts were washed with 2×50 ml water and brine and finally dried (MgSO4) and filtered. The solution was used as such in the next step.
Quantity
20.23 g
Type
reactant
Reaction Step One
Quantity
49.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g of 4-bromomethylbenzonitrile is dissolved in 350 ml of 1,3-dimethyl-2-imidazolidinone and stirred at 25° for 2 hours with 32.5 g of sodium azide. The mixture is subsequently combined with 500 ml of water under ice cooling, extracted twice with dichloromethane, washed with water, dried over sodium sulfate, concentrated to dryness under vacuum, and chromatographed on silica gel with hexane/ethyl acetate, thus obtaining 39 g of 4-azidomethylbenzonitrile as a colorless liquid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium azide (Aldrich, 3.5 g, 54 mmol) was added to a solution of p-cyanobenzyl bromide (Aldrich, 10 g, 51 mmol) in DMF (100 mL), and the resulting mixture was stirred at ambient temperature for 5 hours. The reaction mixture was then diluted with water (350 mL) and extracted with ether (2×100 mL). Combined organic layers were washed with brine and dried (MgSO4). Removal of solvent gave the title compound (8 g, 96%). 1HNMR (CDCl3) δ4.42 (s, 2H), 7.41 (d, 2H, J=8.1 Hz), 7.65 (d, 2H, J=8.1 Hz).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
AJ Schmitz, HD Pandey, F Chalyavi, T Shi… - The Journal of …, 2019 - ACS Publications
From guiding chemical reactivity in synthesis or protein folding to the design of energy diodes, intramolecular vibrational energy redistribution harnesses the power to influence the …
Number of citations: 21 pubs.acs.org
SK Verma, SN Ansari, P Kumari, SM Mobin - Organometallics, 2019 - ACS Publications
The metal–hydrogen (M···H) bonds in transition elements are well documented. However, the attractive Au I ···H bond interaction is rare and significant experimental evidence for it still …
Number of citations: 24 pubs.acs.org
G Chen, Y Zhou, C Cai, J Lu, X Zhang - Molecules, 2014 - mdpi.com
Eighteen novel benzamidine derivatives containing 1,2,3-triazole moieties were synthesized. The in vitro and in vivo fungicidal acitivities of the title compounds and the arylamidine …
Number of citations: 22 www.mdpi.com
TFV Couplings - Infrared's One-Two Punch: Studies and …, 2021 - scholarworks.unr.edu
𝑇𝐹𝑅𝛼𝛽𝛾 Localization region 1507 743 0.44 9.38 35 0.276(ring, ring+ azide+ nitrile) 1132 1132 0.08-3.9 21 0.189(ring+ azide, ring+ azide) 1137 1137 0.07 2.47 11 0.232(ring, ring) …
Number of citations: 3 scholarworks.unr.edu
J Beaufrez, S Guillouet, Y Seimbille, C Perrio - Pharmaceuticals, 2023 - mdpi.com
The development of 18 F-fluorotetrazines, suitable for the radiolabeling of biologics such as proteins and antibodies by IEDDA ligation, represents a major challenge, especially for pre-…
Number of citations: 1 www.mdpi.com
AR Neves, D Pereira, C Gonçalves, J Cardoso, E Pinto… - Marine Drugs, 2021 - mdpi.com
Marine biofouling is a natural process that represents major economic, environmental, and health concerns. Some booster biocides have been used in biofouling control, however, they …
Number of citations: 5 www.mdpi.com
O Berger, A Kaniti, CT van Ba, H Vial, SA Ward… - …, 2011 - Wiley Online Library
Four different series of triazole diamidines have been prepared by the Pinner method from the corresponding triazole dinitriles. Copper‐catalyzed “click chemistry” was used for the …
JP Nie, ZN Qu, Y Chen, JH Chen, Y Jiang, MN Jin… - Fitoterapia, 2020 - Elsevier
3-O-[(E)-4-(4-cyanophenyl)-2-oxobut-3-en-1-yl] kaempferol is a novel lead compound to discover anti-diabetic and anti-obesity drugs. The present study reported the scaffold hopping of …
Number of citations: 25 www.sciencedirect.com
MG Ahmad, MM Balamurali, K Chanda - Chemical Society Reviews, 2023 - pubs.rsc.org
The Click reaction that involves Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) serves as the most potent and highly dependable tool for the development of many complex …
Number of citations: 3 pubs.rsc.org
H Kaur, R Singh, Rishikant - Russian Journal of Organic Chemistry, 2022 - Springer
The condensation of propargylated vanillin with differently substituted acetophenones produced the corresponding chalcones which were reacted with substituted benzyl azides using …
Number of citations: 4 link.springer.com

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